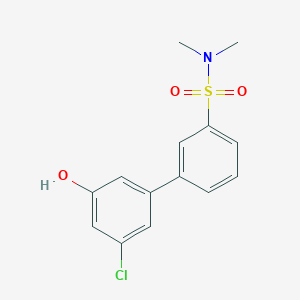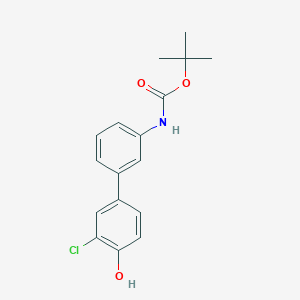![molecular formula C16H16ClNO3S B6382336 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1262002-21-0](/img/structure/B6382336.png)
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) is a synthetic compound that has been widely studied due to its potential applications in a variety of scientific fields. This compound is a phenolic derivative and is composed of a phenolic ring with a sulfur-containing substituent. It is a highly polar compound, which can be used to create a variety of products, such as organic solvents, surfactants, and other compounds. This compound has been studied for its potential use as a catalyst, as a reagent, and for its potential applications in drug synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) is not fully understood. However, it is believed to act as a catalyst for the oxidation of organic compounds and as a reagent for the synthesis of organic compounds. It has also been studied for its potential to act as a chelating agent, as a surfactant, and as an inhibitor of certain enzymes.
Biochemical and Physiological Effects
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) has been studied for its potential biochemical and physiological effects. This compound has been studied for its potential to act as a chelating agent, as a surfactant, and as an inhibitor of certain enzymes. It has also been studied for its potential to act as an antioxidant, to reduce inflammation, and to reduce the risk of certain diseases.
Advantages and Limitations for Lab Experiments
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) has several advantages and limitations when used in lab experiments. This compound is highly polar, which makes it useful for a variety of applications. It is also an inexpensive compound, which makes it attractive for use in experiments. However, this compound is also highly toxic, and it can be difficult to handle in a laboratory setting.
Future Directions
Due to its potential applications, 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) has many potential future directions. These include further research into its potential use as a catalyst, as a reagent, and for its potential applications in drug synthesis. Additionally, further research could be conducted into its potential biochemical and physiological effects, as well as its potential for use as an antioxidant, to reduce inflammation, and to reduce the risk of certain diseases. Further research could also be conducted into the potential for this compound to act as a chelating agent, as a surfactant, and as an inhibitor of certain enzymes. Finally, research could be conducted into the potential for this compound to be used in the development of new drugs and treatments.
Synthesis Methods
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) can be synthesized in a variety of ways. One method is to use an oxidation reaction with a nitric acid solution. This process involves the use of a nitric acid solution and a copper catalyst to oxidize the starting material, 2-chloro-4-sulfophenol. The reaction is carried out at a temperature of 80-90°C, and the resulting product is 2-chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%).
Scientific Research Applications
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) has been studied extensively in the scientific community due to its potential applications in a variety of fields. This compound has been studied for its potential use as a catalyst, as a reagent, and for its potential applications in drug synthesis. This compound has been used in a variety of research studies to investigate its potential as a catalyst, as a reagent, and for its potential applications in drug synthesis.
properties
IUPAC Name |
2-chloro-4-(4-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-15-11-13(5-8-16(15)19)12-3-6-14(7-4-12)22(20,21)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZZTZWXENZSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686206 |
Source


|
| Record name | 3-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol | |
CAS RN |
1262002-21-0 |
Source


|
| Record name | 3-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)

![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)

![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)